Acetic acid, [(2,5-dimethylphenyl)thio]-

Solid-state characterization Purification Formulation pre-screening

Acetic acid, [(2,5-dimethylphenyl)thio]- (CAS 15310-87-9), also named 2-[(2,5-dimethylphenyl)sulfanyl]acetic acid or (2,5-xylylthio)acetic acid, is a phenylthioacetic acid derivative with the molecular formula C₁₀H₁₂O₂S and molecular weight 196.27 g/mol. It belongs to the aryl thioether carboxylic acid class and is commercially supplied as a powder (typical purity 95–97%) with a melting point of 71–74 °C.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 15310-87-9
Cat. No. B096516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, [(2,5-dimethylphenyl)thio]-
CAS15310-87-9
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)SCC(=O)O
InChIInChI=1S/C10H12O2S/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyPTOYIPIESDHKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid, [(2,5-Dimethylphenyl)thio]- (CAS 15310-87-9): Compound Class, Identity, and Procurement Context


Acetic acid, [(2,5-dimethylphenyl)thio]- (CAS 15310-87-9), also named 2-[(2,5-dimethylphenyl)sulfanyl]acetic acid or (2,5-xylylthio)acetic acid, is a phenylthioacetic acid derivative with the molecular formula C₁₀H₁₂O₂S and molecular weight 196.27 g/mol . It belongs to the aryl thioether carboxylic acid class and is commercially supplied as a powder (typical purity 95–97%) with a melting point of 71–74 °C . The compound features a thioether (–S–) bridge between a 2,5-dimethylphenyl ring and an acetic acid moiety, and it is primarily utilized as a versatile synthetic intermediate and research building block in medicinal chemistry, agrochemical, and materials science programs .

Why Generic Substitution Fails for Acetic Acid, [(2,5-Dimethylphenyl)thio]- (CAS 15310-87-9): Structural and Physicochemical Specificity Among Dimethylphenylthioacetic Acid Isomers


Acetic acid, [(2,5-dimethylphenyl)thio]- cannot be treated as interchangeable with its dimethyl positional isomers or the unsubstituted parent compound. The position of the methyl groups on the aromatic ring directly governs three critical properties relevant to experimental reproducibility and downstream synthetic utility: (i) solid-state morphology and melting point, which affects purification and formulation behavior; (ii) predicted acid dissociation constant (pKa), which influences ionization state, solubility, and reactivity under specific pH conditions; and (iii) lipophilicity (LogP), which dictates partitioning behavior in biphasic reaction systems and biological assays . Furthermore, the 2,5-dimethyl substitution pattern confers a distinct regiochemical identity that is essential for impurity reference standard preparation in pharmaceutical quality control, where substitution at the 2- and 5- positions cannot be mimicked by the 2,4- or 2,6- isomers [1].

Quantitative Evidence Guide: Differentiating Acetic Acid, [(2,5-Dimethylphenyl)thio]- from In-Class Analogs


Melting Point Differentiation: 2,5-Dimethyl Isomer vs. 2,4-Dimethyl Isomer and Unsubstituted Parent

The 2,5-dimethyl substitution pattern yields a melting point (71–74 °C from hexane) that is markedly lower than that of the 2,4-dimethyl positional isomer (123.7 °C) and higher than that of the unsubstituted (phenylthio)acetic acid (60–63 °C) . This 52 °C differential between the 2,5- and 2,4- isomers constitutes an unambiguous physical identity check and directly influences recrystallization solvent selection and solid-handling logistics.

Solid-state characterization Purification Formulation pre-screening

Predicted pKa Comparison: Electronic Effect of 2,5-Dimethyl Substitution vs. Unsubstituted Parent and 4-Chloro Analog

The predicted acid dissociation constant (pKa) of the target compound is 3.79 ± 0.10, which is marginally higher (weaker acid) than that of the unsubstituted (phenylthio)acetic acid (pKa 3.70 ± 0.10) and significantly higher than that of the 4-chloro-2,5-dimethylphenyl analog (pKa 3.41 ± 0.10) . The electron-donating effect of the two methyl groups on the 2,5-dimethylphenyl ring slightly reduces acidity relative to the unsubstituted parent, while the electron-withdrawing chlorine substituent in the 4-chloro analog enhances acidity by ~0.38 log units. The 2,5-dimethyl isomer and the 2,4-dimethyl isomer exhibit nearly identical predicted pKa values (3.79 vs. 3.78), indicating that the mere presence of two methyl groups, rather than their specific positions, governs the inductive effect on the carboxylic acid group.

Ionization state pH-dependent solubility Reactive extraction

Lipophilicity Comparison: LogP of 2,5-Dimethyl Isomer vs. 4-Chloro-2,5-Dimethyl Analog

The target compound has a predicted LogP of 2.48, compared to 3.24 for the 4-chloro-2,5-dimethyl analog (CAS 93-77-6) [1]. This 0.76 LogP unit difference corresponds to an approximately 5.8-fold lower octanol-water partition coefficient for the target compound, indicating substantially lower lipophilicity. For researchers selecting among available dimethylphenylthioacetic acid building blocks, this difference is consequential: the 2,5-dimethyl non-chlorinated scaffold provides better aqueous compatibility for reactions conducted in polar media or biphasic aqueous-organic conditions, whereas the 4-chloro analog would partition more extensively into organic phases and biological membranes.

Partition coefficient Biphasic reaction design ADME pre-screening

Synthetic Accessibility: Documented High-Yield Preparation from 2,5-Dimethylbenzenethiol

A reproducible synthetic route for the target compound is disclosed in patent WO2008/014430 A1, achieving an isolated yield of 88% from 2,5-dimethylbenzenethiol and ethyl bromoacetate using potassium hydroxide in ethanol, followed by hydrolysis and acidification [1]. The procedure includes full characterization data: melting point (73–74 °C), elemental analysis (found: C 61.18%, H 6.34%, S 16.26%; required: C 61.2%, H 6.16%, S 16.34%), and ¹H NMR (d₆-DMSO): δ 7.09 (d, 1H), 7.06 (s, 1H), 6.91 (dd, 1H), 3.75 (s, 2H, CH₂), 2.24 (s, 6H, aryl-CH₃). This documented synthetic accessibility at multigram scale contrasts with the 2,6-dimethyl isomer (CAS 32133-94-1), for which such detailed preparative protocols are not publicly available.

Synthetic methodology Process chemistry Building block procurement

Regiochemical Identity: Utility in Vortioxetine-Related Impurity and Reference Standard Synthesis

The 2,5-dimethylphenylthio fragment is a key structural component in 1-[2-[(2,5-dimethylphenyl)thio]phenyl]piperazine (CAS 508233-77-0), a recognized impurity and synthetic precursor in vortioxetine manufacturing [1]. In contrast, vortioxetine itself (CAS 508233-74-7) contains the 2,4-dimethylphenylthio fragment [2]. This regiochemical distinction is critical: the 2,5-dimethyl isomer cannot be functionally replaced by the 2,4- or 2,6- isomers in the synthesis of vortioxetine impurity E reference standards or in structure-activity relationship (SAR) studies exploring positional effects on serotonergic target binding.

Pharmaceutical impurity profiling Reference standard synthesis Vortioxetine intermediates

Best Application Scenarios for Acetic Acid, [(2,5-Dimethylphenyl)thio]- (CAS 15310-87-9) Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard Synthesis for Vortioxetine Quality Control

The 2,5-dimethylphenylthioacetic acid scaffold is directly applicable for synthesizing 1-[2-[(2,5-dimethylphenyl)thio]phenyl]piperazine (vortioxetine impurity E, CAS 508233-77-0). Because vortioxetine API contains the 2,4-dimethyl substitution pattern, the 2,5-isomer cannot be mimicked by any other commercially available dimethylphenylthioacetic acid isomer [1]. Procurement of the 2,5-specific building block is therefore mandatory for analytical laboratories conducting forced degradation studies, impurity profiling, and reference standard qualification for vortioxetine drug substance and drug product .

Medicinal Chemistry SAR Exploration of Aryl Thioether Carboxylic Acid Scaffolds

The documented 88% synthetic yield and full analytical characterization from patent WO2008/014430 provide a reliable entry point for synthesizing focused libraries of phenylthioacetic acid derivatives [1]. The combination of a 2,5-dimethyl substitution pattern, a predicted pKa of 3.79, and a LogP of 2.48 offers a balanced ionization and lipophilicity profile that is distinct from that of the more lipophilic 4-chloro analog (LogP 3.24, pKa 3.41), making the target compound a preferred starting material for SAR campaigns where moderate aqueous solubility and reduced non-specific protein binding are desired .

Agrochemical Intermediate and Polymer Additive Development

The compound is cited as an intermediate for synthesizing agrochemicals and polymer additives, where the thioether linkage provides a site for late-stage oxidation to sulfoxide or sulfone, enabling property tuning [1]. Its intermediate melting point (71–72 °C) and moderate lipophilicity make it more tractable for formulation compatibility screening than the higher-melting 2,4-isomer (123.7 °C) or the lower-melting unsubstituted parent (60–63 °C) .

Building Block for Arylsulfanyl Active Agent Delivery Compounds

The compound was explicitly synthesized and characterized as part of a series of arylsulfanyl compounds for active agent delivery in WO2008/014430 [1]. Researchers exploring oral delivery enhancers based on phenylthioacetic acid scaffolds can use this building block to probe how the 2,5-dimethyl substitution pattern—as opposed to mono-substituted or unsubstituted variants—affects carrier-mediated transport across biological membranes.

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